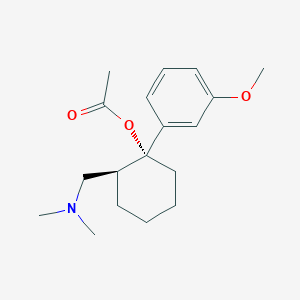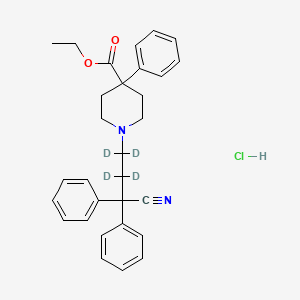
Diphenoxylate-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenoxylate-d4 Hydrochloride is a deuterated form of Diphenoxylate Hydrochloride, an opioid drug primarily used as an antidiarrheal agent. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including pharmacokinetic research. Diphenoxylate Hydrochloride is a synthetic derivative of meperidine and is often combined with atropine to prevent abuse.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Diphenoxylate Hydrochloride involves the condensation reaction of bromoethyl diphenylacetonitrile with 4-phenyl-4-ethyl piperidinecarboxylate in the presence of an organic base catalyst like N-Diisopropylethylamine (DIPEA). This reaction is followed by purification steps to obtain the refined product .
Industrial Production Methods
Industrial production methods for Diphenoxylate Hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenoxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert nitriles to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Diphenoxylate-d4 Hydrochloride has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the metabolism and distribution of the drug in the body.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Used to investigate the effects of opioids on gastrointestinal motility.
Medical Research: Helps in understanding the drug’s efficacy and safety profile in treating diarrhea.
Mécanisme D'action
Diphenoxylate Hydrochloride acts by slowing intestinal contractions through its opioid activity. It binds to opioid receptors in the gastrointestinal tract, reducing peristalsis and allowing more time for water absorption, thus solidifying stools . The presence of atropine in combination formulations helps prevent abuse by causing unpleasant side effects at higher doses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loperamide: Another opioid antidiarrheal that acts on the μ-opioid receptors in the intestines but does not cross the blood-brain barrier.
Difenoxin: An active metabolite of Diphenoxylate with similar antidiarrheal properties.
Meperidine: A related opioid analgesic with different primary uses.
Uniqueness
Diphenoxylate Hydrochloride is unique in its combination with atropine to prevent abuse and its specific use as an antidiarrheal agent. Its deuterated form, Diphenoxylate-d4 Hydrochloride, is particularly valuable in research settings for its stability and utility in tracing studies .
Propriétés
Formule moléculaire |
C30H33ClN2O2 |
|---|---|
Poids moléculaire |
493.1 g/mol |
Nom IUPAC |
ethyl 1-(3-cyano-1,1,2,2-tetradeuterio-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H/i20D2,23D2; |
Clé InChI |
SHTAFWKOISOCBI-SRTHYRAASA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



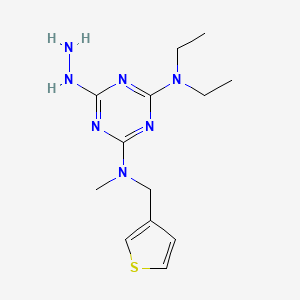

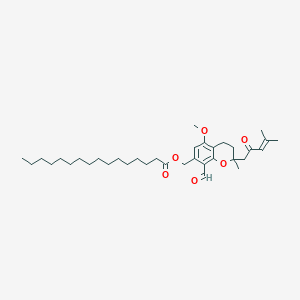
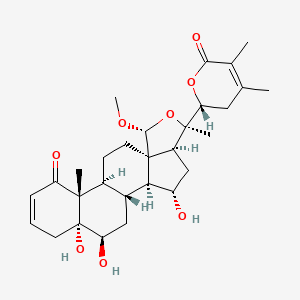

![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
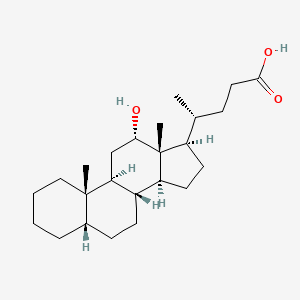
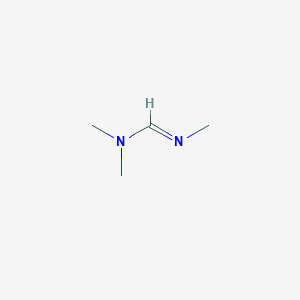
![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
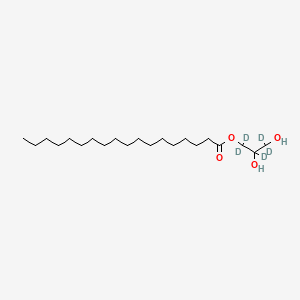

![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
